7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide
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Overview
Description
7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide is a complex organic compound that belongs to the class of benzoxepines Benzoxepines are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide typically involves multiple steps, including the formation of the benzoxepine core and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Benzoxepine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-chlorobenzaldehyde and 2-methoxybenzylamine under acidic conditions.
Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine, such as 2-methoxybenzylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorinating agents like thionyl chloride for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-9-methoxy-1-benzoxepine-4-carboxamide
- 9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide
- 7-chloro-1-benzoxepine-4-carboxamide
Uniqueness
7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide is unique due to the presence of both chloro and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-24-17-6-4-3-5-14(17)12-22-20(23)13-7-8-26-19-15(9-13)10-16(21)11-18(19)25-2/h3-11H,12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJDNCUKXQPHMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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